molecular formula C10H15N3O3 B13641960 3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanamide

3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanamide

Cat. No.: B13641960
M. Wt: 225.24 g/mol
InChI Key: DAGBGTDYUBUJOE-UHFFFAOYSA-N
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Description

3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanamide is a bicyclic heterocyclic compound featuring a 3-azabicyclo[3.1.0]hexane core with two ketone groups (2,4-dioxo) and a methylamino-substituted propanamide side chain. Its molecular formula is C₁₁H₁₆N₄O₃, though conflicting data in the evidence lists a related compound (2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide) with the formula C₉H₁₃N₃O₃ and a molecular weight of 211.22 g/mol . amino groups). The compound is stored at unspecified低温 conditions, and its purity specifications remain unclear in available sources .

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanamide

InChI

InChI=1S/C10H15N3O3/c1-10(12-2,9(11)16)4-13-7(14)5-3-6(5)8(13)15/h5-6,12H,3-4H2,1-2H3,(H2,11,16)

InChI Key

DAGBGTDYUBUJOE-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=O)C2CC2C1=O)(C(=O)N)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanamide typically involves the construction of the 3-azabicyclo[3.1.0]hexane skeleton. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . This method involves several steps, starting with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. Subsequent reactions lead to the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the bicyclic structure, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Structural Analogues in the Azabicyclo Family

a. 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide (CAS 1342293-79-1)

  • Key Differences: The primary distinction lies in the substitution at the propanamide side chain: the target compound has a methylamino group, whereas this analogue features a primary amino group (-NH₂) .
  • Molecular Weight: 211.22 g/mol (vs. theoretical ~225 g/mol for the methylamino variant).
  • Synthesis: Not detailed in the evidence, though similar bicyclic systems are often synthesized via cyclization reactions involving ketones and amines .

b. Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid

  • Core Structure : A larger bicyclo[3.2.0]heptane system with a sulfur atom (4-thia) and carboxylic acid group.
  • Functional Groups : Lacks the propanamide side chain but includes a 7-oxo group and dimethyl substituents.
  • Applications : Pharmacopeial testing highlights its compliance with crystallinity and dimethylaniline purity standards, suggesting pharmaceutical relevance .

c. 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid Methyl Ester (CAS 2742706-71-2)

  • Substituents: Contains a trifluoroacetyl-protected amino group and methyl ester, enhancing lipophilicity.
  • Molecular Weight : 378.39 g/mol, significantly higher due to the trifluoroacetyl and ester groups .
  • Synthesis : Likely involves advanced protecting-group strategies, contrasting with the target compound’s simpler side chain.
Data Table: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method
3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanamide Not Provided C₁₁H₁₆N₄O₃ (est.) ~225 (est.) Methylamino, 2,4-dioxo Undisclosed
2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide 1342293-79-1 C₉H₁₃N₃O₃ 211.22 Amino, 2,4-dioxo Undisclosed
Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Not Provided Not Provided Not Provided 7-oxo, 4-thia, carboxylic acid Pharmacopeial-grade
3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid Methyl Ester 2742706-71-2 C₁₇H₂₅F₃N₂O₄ 378.39 Trifluoroacetyl, methyl ester Advanced protection
Functional and Application Differences
  • Thia-Azabicyclo Compound : Complies with stringent pharmacopeial tests (e.g., crystallinity), indicating formulation readiness .
  • Methyl Ester Derivative : High molecular weight and lipophilicity suggest utility in prodrug design .

Biological Activity

3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanamide is a complex organic compound recognized for its unique bicyclic structure and potential biological activities. This compound has garnered attention in pharmacological research due to its structural features that suggest interactions with various biological targets, particularly in the fields of neuropharmacology and medicinal chemistry.

The molecular formula of this compound is C10H14N2O4C_{10}H_{14}N_{2}O_{4} with a molecular weight of approximately 226.23 g/mol. It features a bicyclic azabicyclo[3.1.0]hexane core, which is modified with methyl and methylamino groups, as well as two ketone functionalities, contributing to its potential reactivity and biological activity .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a ligand for the μ-opioid receptor. This receptor is crucial in pain regulation and has implications in treating various conditions such as pruritus (itching) in veterinary medicine .

Preliminary studies suggest that this compound may interact with receptors or enzymes involved in neurotransmission or metabolic pathways. Understanding these interactions is essential for elucidating its therapeutic potential . Techniques such as molecular docking and binding affinity assays are recommended for further investigation into its mechanisms of action.

Comparative Analysis

To better understand the significance of this compound, it can be compared with other structurally similar compounds:

Compound NameStructure TypeNotable Features
3-Azabicyclo[3.1.0]hexane derivativesBicyclicSimilar bicyclic structure; variations in substituents
N-Tosylhydrazone derivativesHydrazoneRelated reactivity; used in similar synthetic routes
Ethyl 3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexaneBicyclicContains dioxo functionality; similar bicyclic framework

The unique combination of functional groups in this compound distinguishes it from other compounds, imparting distinct chemical reactivity and biological properties .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Opioid Receptor Ligands : Research on 3-azabicyclo[3.1.0]hexane compounds demonstrated their potential as μ-opioid receptor ligands with high binding affinities, suggesting therapeutic applications in pain management .
  • Synthesis and Evaluation : A study focusing on the synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation reported high yields and selectivity, indicating practical routes for producing biologically active compounds .

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